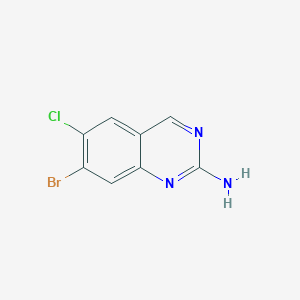

7-Bromo-6-chloroquinazolin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5BrClN3 |

|---|---|

Molecular Weight |

258.50 g/mol |

IUPAC Name |

7-bromo-6-chloroquinazolin-2-amine |

InChI |

InChI=1S/C8H5BrClN3/c9-5-2-7-4(1-6(5)10)3-12-8(11)13-7/h1-3H,(H2,11,12,13) |

InChI Key |

VXOSEQRVWOUQGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=NC(=NC2=CC(=C1Cl)Br)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 7 Bromo 6 Chloroquinazolin 2 Amine

Established Synthetic Pathways to the Quinazolin-2-amine Core

The construction of the fundamental quinazolin-2-amine structure is a critical first step. Various methods have been developed, primarily revolving around cyclocondensation reactions and the use of appropriately substituted aromatic precursors.

Cyclocondensation Reactions for Quinazoline (B50416) Ring Formation

Cyclocondensation reactions are a cornerstone in the synthesis of quinazolines. These reactions typically involve the formation of the pyrimidine (B1678525) ring of the quinazoline system from an ortho-substituted aniline (B41778) derivative. One common approach involves the reaction of an anthranilate derivative with a source of the remaining carbon and nitrogen atoms of the heterocyclic ring. For instance, ethyl N-(N`-aryl glycinyl) anthranilate can be reacted with hydrazine (B178648) hydrate (B1144303) to yield a 2-substituted-3-aminoquinazolin-4-one. These intermediates can then be further modified to introduce the desired amine group at the 2-position.

Another powerful cyclocondensation strategy involves the reaction of 2-aminobenzonitriles with various reagents. For example, the reaction of 2-aminobenzonitriles with carbon dioxide in the presence of a suitable base can lead to the formation of 2,4-dihydroxyquinazolines. These can subsequently be converted to the desired 2-amino derivative. The versatility of cyclocondensation reactions allows for the incorporation of a wide range of substituents on the quinazoline core, depending on the choice of starting materials and reagents. [3, 14]

Synthesis from Substituted Benzoic Acids or Anilines

The synthesis of quinazolines and their derivatives frequently starts from substituted anilines or benzoic acids. [4, 5, 6] A widely used method for preparing 4(3H)-quinazolinones involves the acylation of anthranilic acid (2-aminobenzoic acid) with an acyl chloride, followed by ring closure with acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate. This intermediate can then be treated with various amines to yield the corresponding 4(3H)-quinazolinone derivatives. To obtain a 2-aminoquinazoline (B112073), a suitable nitrogen source must be incorporated.

For instance, a one-pot synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone, a precursor to the target molecule, has been developed starting from 2,4-dibromo-5-chlorobenzoic acid. This method involves the reaction of the substituted benzoic acid with formamidine (B1211174) acetate (B1210297) in the presence of a copper catalyst and an inorganic base. This approach directly installs the necessary components for the quinazolinone ring in a single step.

Similarly, substituted anilines are key starting materials. For example, 2-amino-benzylamines can be reacted with nitriles in the presence of a manganese(I) pincer complex to afford quinazolines. The choice of substituents on the aniline and the nitrile dictates the final substitution pattern of the quinazoline product.

Specific Approaches for Introducing Halogen Substituents (Bromo and Chloro) at C6 and C7

The introduction of bromine and chlorine atoms at the C6 and C7 positions of the quinazoline ring requires careful control of regioselectivity. This can be achieved either by direct halogenation of a pre-formed quinazoline core or by using starting materials that already contain the desired halogen atoms.

Regioselective Halogenation Strategies

Regioselective halogenation of the quinazoline ring system can be challenging due to the presence of multiple reactive sites. However, methods have been developed to achieve site-specific halogenation. For instance, palladium-catalyzed C-H halogenation of quinazolinones using N-halosuccinimide as the halogen source has been reported to show high chemo- and regioselectivities. While this specific example focuses on quinazolinones, similar principles can be applied to other quinazoline derivatives. The directing effects of existing substituents on the ring play a crucial role in determining the position of halogenation.

Utilization of Pre-Halogenated Building Blocks

A more common and often more reliable method for synthesizing 7-bromo-6-chloroquinazolin-2-amine is to start with a benzene-based precursor that already contains the desired bromo and chloro substituents in the correct positions. This approach avoids the potential for regioisomeric mixtures that can arise from direct halogenation of the quinazoline core.

A prime example is the synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone from 2,4-dibromo-5-chlorobenzoic acid. In this synthesis, the halogen atoms are already in place on the benzoic acid starting material, ensuring their presence at the C7 and C6 positions, respectively, in the final quinazolinone product. This pre-halogenated building block approach offers a high degree of control over the final structure. The subsequent conversion of the 4-oxo group to a 2-amino group would then yield the target compound.

Optimization of Reaction Conditions and Isolation Procedures

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions and the purification of intermediates and the final product.

In the synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone from 2,4-dibromo-5-chlorobenzoic acid, several parameters are critical. The choice of catalyst, base, and solvent significantly impacts the reaction outcome. For example, the use of cuprous bromide or cuprous chloride as a catalyst, potassium hydroxide (B78521) as a base, and acetonitrile (B52724) as a solvent has been reported. The reaction is typically carried out under reflux for an extended period to ensure complete conversion.

Derivatization and Further Functionalization of the Quinazoline Moiety

The this compound scaffold offers multiple reaction sites for chemical modification. The primary amine at the 2-position, along with the bromine and chlorine substituents at the 7- and 6-positions, respectively, provide orthogonal handles for a variety of chemical transformations. This allows for a systematic and modular approach to the synthesis of novel quinazoline analogs.

While direct functionalization of the 2-amino group is a plausible synthetic route, a predominant strategy involves its participation in palladium-catalyzed cross-coupling reactions. The 2-amino group, in concert with the quinazoline nitrogen, can effectively coordinate with palladium catalysts, facilitating reactions at other positions of the heterocyclic ring.

A key transformation involving the 2-amine position is its role in the formation of N-(heteroaryl) quinazolin-2-amine derivatives. This is typically achieved through a Buchwald-Hartwig amination reaction, where the 2-aminoquinazoline is coupled with a heteroaryl halide. This reaction is pivotal in the synthesis of potent Leucine-rich repeat kinase 2 (LRRK2) inhibitors, where the 2-amino group is ultimately linked to a substituted heteroaryl moiety.

The differential reactivity of the bromine at C7 and the chlorine at C6 allows for selective and sequential functionalization through palladium-catalyzed cross-coupling reactions. The C-Br bond is generally more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond, enabling regioselective modifications at the C7 position.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for creating new carbon-carbon bonds. In the context of this compound, the C7-bromo position can be selectively coupled with various boronic acids or their esters to introduce aryl or heteroaryl substituents. For instance, in the synthesis of LRRK2 inhibitors, this position is often functionalized with substituted phenyl or heteroaryl groups. google.comgoogle.com

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds. The C7-bromo position can be coupled with a variety of primary or secondary amines to introduce new amino substituents. This has been demonstrated in the synthesis of complex quinazoline derivatives where cyclic or acyclic amines are installed at this position. google.comgoogle.com

Sonogashira Coupling: Although less commonly reported for this specific substrate, the Sonogashira coupling of aryl halides with terminal alkynes is a viable method for introducing alkynyl groups at the C7 position, further expanding the chemical space accessible from this intermediate.

The following table summarizes representative palladium-catalyzed cross-coupling reactions at the halogenated positions of the this compound scaffold.

| Reaction Type | Position | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | C7 | Aryl/Heteroaryl Boronic Acid | Pd catalyst (e.g., Pd(dppf)Cl₂) + Base | 7-Aryl/Heteroaryl-6-chloroquinazolin-2-amine |

| Buchwald-Hartwig | C7 | Primary/Secondary Amine | Pd catalyst (e.g., Pd₂(dba)₃) + Ligand + Base | 7-(Amino)-6-chloroquinazolin-2-amine |

The synthetic versatility of this compound makes it an ideal starting material for the generation of focused compound libraries for drug discovery. By employing a modular synthetic approach, a wide array of analogs can be rapidly synthesized and evaluated for their biological activity.

A common strategy involves a two-step sequence:

Functionalization at C7: A Suzuki-Miyaura or Buchwald-Hartwig coupling is performed at the C7 position to introduce a desired substituent.

Functionalization at the 2-Amine Position: The resulting 7-substituted-6-chloroquinazolin-2-amine is then subjected to a second cross-coupling reaction, typically a Buchwald-Hartwig amination, to couple a heteroaryl group to the 2-amino position.

This sequential functionalization allows for the exploration of a wide range of substituents at both positions, leading to the generation of large and diverse libraries of novel quinazoline derivatives. For example, in the development of LRRK2 inhibitors, various substituted pyrazoles, imidazoles, and other nitrogen-containing heterocycles have been coupled to the 2-amino position, while different aryl and heteroaryl groups have been introduced at the C7 position. google.comgoogle.com

The table below illustrates the generation of novel analogs from this compound.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd(dppf)Cl₂, Na₂CO₃, in a suitable solvent (e.g., dioxane/water) | 7-Aryl-6-chloroquinazolin-2-amine |

| 2 | Buchwald-Hartwig Amination | Heteroaryl halide, Pd catalyst, ligand, base, in a suitable solvent (e.g., t-BuOH) | N-(Heteroaryl)-7-aryl-6-chloroquinazolin-2-amine |

This systematic approach to analog synthesis, enabled by the distinct reactivity of the different positions on the this compound scaffold, underscores its importance as a building block in modern medicinal chemistry.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 7 Bromo 6 Chloroquinazolin 2 Amine Derivatives

Elucidating Key Structural Determinants for Biological Activity

The biological activity of 7-bromo-6-chloroquinazolin-2-amine derivatives is intricately linked to their structural features. The quinazoline (B50416) ring system itself is a key determinant, providing a rigid scaffold for the precise orientation of various functional groups. The nature and position of substituents on this ring system play a pivotal role in modulating the pharmacological properties of the resulting compounds.

Key structural determinants for the biological activity of quinazoline derivatives include:

The Quinazoline Core: This bicyclic aromatic system is fundamental for receptor recognition and binding.

Substituents at Positions C6 and C7: The electronic properties and steric bulk of groups at these positions significantly influence target interaction.

The 2-Amine Group: This group and its substituents are critical for forming hydrogen bonds and other interactions within the binding pockets of target proteins.

For instance, in the broader class of quinazoline derivatives, substitutions at the C2, C3, and C4 positions, along with the presence of halogens at C6 and C8, have been shown to enhance antimicrobial activities. nih.gov Similarly, for anticancer activity, the pattern of substitution on the quinazoline ring is a major determinant of efficacy. nih.govnih.gov

Impact of Substituent Variations on in vitro Biological Efficacy

The in vitro biological efficacy of this compound derivatives can be finely tuned by systematic variations of the substituents on the quinazoline core. These modifications can impact potency, selectivity, and the mechanism of action.

Halogen atoms, particularly bromine and chlorine, at positions C6 and C7 of the quinazoline ring are critical modulators of biological activity. Their electron-withdrawing nature and steric properties can significantly alter the electronic distribution of the quinazoline system and influence binding affinity to target proteins.

The presence of halogens at C6 and C8 has been correlated with improved antimicrobial activity in quinazolinone derivatives. nih.gov In the context of anticancer activity, halogen-substituted 4(3H)-quinazolinones have demonstrated significant inhibitory effects against cell lines like MCF-7. nih.gov Specifically, the positional interchange of a bromine atom from C7 to C6 can alter the electronic distribution and steric hindrance, thereby affecting reactivity and biological interactions. The strategic placement of halogens can enhance cytotoxicity, although the efficacy can vary depending on the specific cell line being tested.

The 2-amine group of the quinazoline scaffold is a crucial site for modification to modulate receptor affinity and enzyme inhibition. This primary amine can be functionalized with a variety of substituents to probe the binding pocket of a target protein and optimize interactions.

In many quinazoline-based inhibitors, the 2-amino group is a key pharmacophoric feature. For example, in the design of third-generation EGFR inhibitors, a 2-aminoarylquinazoline moiety linked to an upper aryl ring is a common structural motif. nih.gov Modifications at this position, such as the introduction of substituted phenoxy or piperazinyl aryl groups, can significantly impact the inhibitory activity. nih.gov The amino group can act as a hydrogen bond donor, which is often essential for anchoring the ligand within the active site of an enzyme or receptor.

While the core this compound is achiral, the introduction of chiral centers through substitution can lead to stereoisomers with distinct biological activities. The three-dimensional arrangement of atoms in a molecule can profoundly affect its interaction with a chiral biological target, such as an enzyme or receptor.

For many classes of biologically active compounds, one enantiomer or diastereomer is significantly more potent than the others. This stereoselectivity arises from the specific complementary interactions between the small molecule and its binding site. Although specific studies on the stereochemistry of this compound derivatives are not detailed in the provided context, it is a general principle in medicinal chemistry that stereochemical considerations are vital for optimizing drug-receptor interactions.

Correlation between Molecular Structure and Target Binding Interactions

The correlation between the molecular structure of this compound derivatives and their binding interactions with biological targets is fundamental to understanding their mechanism of action. The specific arrangement of functional groups on the quinazoline scaffold dictates the types of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that can be formed with amino acid residues in the target's binding site.

Computational Approaches to SAR/SMR Analysis

Computational methods are invaluable tools for elucidating the SAR and SMR of this compound derivatives. These approaches can provide insights into the binding modes of these compounds and help rationalize their biological activities.

Common computational techniques used in SAR/SMR analysis include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It can be used to identify key binding interactions and to screen virtual libraries of compounds. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the characterization of conformational changes over time. nih.gov

Density Functional Theory (DFT): DFT calculations can be used to study the electronic properties of the molecules, such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can be related to their reactivity and stability. nih.gov

These computational studies, in conjunction with experimental data, can guide the design of new derivatives with improved potency and selectivity. For instance, molecular docking and MD simulations have been used to investigate the binding affinity of 6-bromo-quinazoline derivatives against both wild-type and mutated EGFR. nih.govresearchgate.net

Biological Activities and Molecular Mechanisms in Vitro of 7 Bromo 6 Chloroquinazolin 2 Amine Analogs

Target Identification and Validation in Biochemical and Cell-Based Assays

The therapeutic potential of 7-Bromo-6-chloroquinazolin-2-amine analogs stems from their ability to interact with specific molecular targets, including enzymes and receptors, and to modulate protein-protein interactions.

Enzyme Inhibition Studies

Analogs of this compound have been identified as potent inhibitors of several key enzymes implicated in various diseases.

LRRK2: Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are linked to an inherited form of Parkinson's disease. The kinase activity of LRRK2 is a key target for therapeutic intervention. A series of N-heteroaryl quinazolin-2-amine derivatives have been developed and evaluated as LRRK2 inhibitors. These compounds have demonstrated significant inhibitory potency in biochemical assays.

EGFR-TK: The Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) is a critical target in cancer therapy. Certain quinazoline (B50416) derivatives have been synthesized as inhibitors of EGFR-TK. For instance, a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines were evaluated for their inhibitory activity against wild-type EGFR. The 4-bromo-phenylethylidene-hydrazinyl derivative, in particular, showed significant potency. bldpharm.com

Glutamyl-Prolyl tRNA Synthetase: This enzyme is essential for protein synthesis. A fragment-based approach has led to the discovery of quinazolinone derivatives as inhibitors of threonyl-tRNA synthetase, a related enzyme. Notably, the 7-bromo-6-chloroquinazolin-4(3H)-one fragment was identified as a suitable starting point for developing dual-site inhibitors. researchgate.net Subsequent modifications to this scaffold, such as replacing the bromine and chlorine atoms, have been explored to optimize inhibitory activity. researchgate.net

Cytochrome bd Oxidase: This terminal oxidase is part of the respiratory chain in various pathogens, including Mycobacterium tuberculosis. While not direct analogs of this compound, 2-aryl-quinolone inhibitors of cytochrome bd have been identified, highlighting the broader potential of quinoline-based scaffolds in targeting microbial enzymes. genome.jp

| Compound/Analog Series | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| N-Heteroaryl quinazolin-2-amine derivatives | LRRK2 | Data available as pIC50 values | researchgate.net |

| 6-Bromo-2-(pyridin-3-yl)-4-(4-bromo-phenylethylidene-hydrazinyl)quinazoline | EGFR-TK (wild-type) | 46.1 nM | bldpharm.com |

| 7-bromo-6-chloroquinazolin-4(3H)-one analog (compound 30d) | Threonyl-tRNA synthetase (SeThrRS) | 1.4 µM | researchgate.net |

Receptor Binding and Antagonism Profiling

Adenosine (B11128) A2A Receptor: The adenosine A2A receptor is a G protein-coupled receptor that has emerged as a therapeutic target for neurodegenerative diseases and cancer. Novel quinazoline derivatives have been synthesized and profiled for their ability to antagonize this receptor. Starting from the hit compound 6-bromo-4-(furan-2-yl)quinazolin-2-amine, which has a high affinity for the human A2A receptor, further modifications at the C6 and C7 positions, as well as the introduction of aminoalkyl chains at the C2-position, have led to compounds with improved antagonist activity and solubility. researchgate.netnih.gov

| Compound/Analog | Target Receptor | Binding Affinity (Ki) | Functional Antagonism (IC50) | Reference |

|---|---|---|---|---|

| 6-bromo-4-(furan-2-yl)quinazolin-2-amine | Human Adenosine A2A Receptor | 20 nM | Not Reported | researchgate.netnih.gov |

| Compound 5m | Human Adenosine A2A Receptor | 5 nM | 6 µM (cAMP assay) | researchgate.netnih.gov |

| Compound 9x | Human Adenosine A2A Receptor | 21 nM | 9 µM (cAMP assay) | researchgate.netnih.gov |

| Compound 10d | Human Adenosine A2A Receptor | 15 nM | 5 µM (cAMP assay) | researchgate.netnih.gov |

Modulation of Protein-Protein Interactions

Ras Proteins: The Ras family of small GTPases are crucial regulators of cellular signaling pathways, and their mutations are frequently found in cancers. Directly targeting Ras proteins has been challenging. An alternative approach is to modulate the proteins that interact with Ras, such as the guanine (B1146940) nucleotide exchange factor (GEF) Son of Sevenless Homologue 1 (SOS1). Quinazoline-containing compounds have been discovered that bind to SOS1 and activate nucleotide exchange on Ras. Through structure-based design, these compounds have been optimized to activate nucleotide exchange at low micromolar concentrations in vitro. mdpi.com

| Compound/Analog | Target Interaction | Activity (EC50 for nucleotide exchange) | Reference |

|---|---|---|---|

| Quinazoline derivative (propyl derivative, 26) | SOS1-mediated nucleotide exchange on Ras | ≤2.5 µM | mdpi.com |

| Quinazoline derivative (30) | SOS1-mediated nucleotide exchange on Ras | EC50 in single-digit micromolar range | mdpi.com |

| Quinazoline derivative (32) | SOS1-mediated nucleotide exchange on Ras | EC50 in single-digit micromolar range | mdpi.com |

| Quinazoline derivative (34) | SOS1-mediated nucleotide exchange on Ras | EC50 in single-digit micromolar range | mdpi.com |

Cellular Response Modulations in vitro

The engagement of molecular targets by this compound analogs translates into a variety of cellular responses, including effects on cell proliferation and viability, as well as antimicrobial activity.

Antiproliferative and Cytostatic Effects in Cell Lines

A significant area of investigation for quinazoline analogs is their potential as anticancer agents. Highly brominated quinoline (B57606) derivatives have demonstrated notable antiproliferative activity against various cancer cell lines. The position of the bromine substituents has been shown to be critical for this activity.

| Compound/Analog | Cell Line | Antiproliferative Activity (IC50) | Reference |

|---|---|---|---|

| Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) | C6 (rat glioma) | 5.45 µg/mL | ambeed.com |

| HeLa (human cervical cancer) | 9.6 µg/mL | ||

| HT29 (human colon adenocarcinoma) | 7.8 µg/mL | ||

| Compound 7 (3,5,6,7-tetrabromo-8-methoxyquinoline) | C6 (rat glioma) | >10 µg/mL | ambeed.com |

| HeLa (human cervical cancer) | >10 µg/mL | ||

| HT29 (human colon adenocarcinoma) | >10 µg/mL | ||

| Compound 17 (6,8-dibromo-5-nitroquinoline) | C6 (rat glioma) | >10 µg/mL | ambeed.com |

| HeLa (human cervical cancer) | >10 µg/mL | ||

| HT29 (human colon adenocarcinoma) | >10 µg/mL |

Antimicrobial Activity against Pathogens

Quinazoline derivatives have also been explored for their potential to combat infectious diseases. Several analogs have shown promising activity against a range of bacterial pathogens. For instance, new quinazoline derivatives synthesized from an 8-bromo-2-chloroquinazoline (B592065) scaffold exhibited significant antibacterial activity, particularly against Escherichia coli. Similarly, quinoxaline-based analogs, which are structurally related to quinazolines, have demonstrated good to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound/Analog Series | Pathogen | Antimicrobial Activity (MIC) | Reference |

|---|---|---|---|

| N-(4-(4-(2-(dimethylamino)ethyl)piperazin-1-yl)phenyl)-8-substituted-quinazolin-2-amines (4a-d) | Escherichia coli | Significant activity observed | |

| Staphylococcus aureus | Activity observed | ||

| Quinoxaline-based analogs (5m-5p) | Staphylococcus aureus | 4–16 µg/mL | mdpi.com |

| Bacillus subtilis | 8–32 µg/mL | ||

| Quinoxaline-based analog (5p) | MRSA | 8–32 µg/mL | mdpi.com |

| Escherichia coli | 4–32 µg/mL |

Investigation of Cell Cycle Perturbations and Apoptosis Induction

Analogs of substituted quinazolines have been shown to exert potent antiproliferative effects by inducing cell cycle arrest and apoptosis in cancer cell lines. While direct studies on this compound analogs are limited, research on structurally related compounds provides significant insights into their potential mechanisms.

Many quinazoline derivatives have been observed to cause cell cycle arrest, frequently at the G2/M phase. This disruption of the cell cycle prevents cancer cells from proceeding through mitosis, ultimately leading to cell death. For instance, studies on other halogenated quinazolinones have demonstrated their capacity to induce G2/M arrest. researchgate.net This effect is often mediated by the modulation of key cell cycle regulatory proteins. For example, the downregulation of cyclin B1, a critical protein for entry into mitosis, is a common mechanism observed with compounds that induce a G2/M block. nih.gov Furthermore, the expression of p53, a tumor suppressor protein, and the cyclin-dependent kinase inhibitor p21 can be elevated, leading to cell cycle arrest and apoptosis. nih.gov

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. The induction of apoptosis by quinazoline analogs is a key aspect of their potential anticancer activity. This process can be initiated through various cellular signals, often culminating in the activation of caspases, a family of proteases that execute the apoptotic program. Fluorescent staining and flow cytometry analysis of cells treated with 6-chloro-quinazolin derivatives have revealed their ability to induce apoptosis. researchgate.net The release of cytochrome c from the mitochondria into the cytosol is another hallmark of apoptosis that has been observed with stilbenoid analogs, indicating the involvement of the intrinsic apoptotic pathway. nih.gov

| Compound Type | Cell Line | Observed Effect | Key Protein Modulations | Reference |

| 6-chloro-quinazolin derivatives | MGC-803, Bcap-37 | Apoptosis induction | - | researchgate.net |

| Stilbenoid analog | A549 (human lung cancer) | G2/M phase arrest, Apoptosis | ↑ p53, ↑ p21, ↓ cyclin B1, Cytochrome c release | nih.gov |

| Acylhydrazone-bridged combretastatin (B1194345) analogue | A549 | G2/M phase arrest | - | researchgate.net |

Effects on Specific Signaling Pathways (e.g., Raf/MEK/ERK pathway)

The Raf/MEK/ERK pathway, also known as the MAPK (mitogen-activated protein kinase) pathway, is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. Dysregulation of this pathway is a common feature of many cancers, making it a prime target for therapeutic intervention. nih.gov While direct evidence for the effect of this compound analogs on this pathway is not yet available, the activity of other quinazoline-based kinase inhibitors suggests this is a plausible mechanism of action.

The Raf kinases (A-RAF, B-RAF, and C-RAF) are central components of this pathway, and their inhibition can block downstream signaling to MEK and ERK, thereby impeding cancer cell growth. nih.gov Some cancer therapeutics have been shown to indirectly inhibit the Raf/MEK/ERK pathway by activating stress-activated protein kinase cascades, such as JNK, which can then phosphorylate and inhibit key components of the Raf pathway. nih.govnih.gov Given that many quinazoline derivatives are designed as kinase inhibitors, it is conceivable that analogs of this compound could be developed to target components of the Raf/MEK/ERK pathway.

| Pathway | Function | Relevance to Cancer | Potential Interaction with Quinazolines | Reference |

| Raf/MEK/ERK | Regulates cell proliferation, survival, and differentiation | Often hyperactivated in cancer, promoting tumor growth | Potential for direct or indirect inhibition by quinazoline-based kinase inhibitors | nih.govnih.gov |

Mechanistic Insights from in vitro Studies

In vitro studies provide a window into the molecular interactions that underlie the biological activities of chemical compounds. For analogs of this compound, mechanistic insights are primarily derived from studies on related quinazoline derivatives.

Interaction with Cellular Macromolecules (e.g., Tubulin binding and disruption)

Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division, cell shape, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. nih.gov

Several quinazoline derivatives have been identified as tubulin polymerization inhibitors that act at the colchicine (B1669291) binding site. nih.govnih.gov These compounds prevent the assembly of tubulin into functional microtubules, leading to mitotic arrest and apoptosis. In studies of 4-(N-Cycloamino)phenylquinazolines, a derivative with a 6-bromo substitution exhibited significant cytotoxic activity, although it was less potent than analogs with a 6-methoxy group. nih.govacs.org This suggests that the halogen substitution pattern on the quinazoline ring can influence the interaction with tubulin. Molecular modeling studies have further elucidated the binding modes of these compounds within the colchicine site of tubulin. nih.gov

| Compound Class | Target | Mechanism | Observed Activity of Halogenated Analogs | Reference |

| 4-(N-Cycloamino)phenylquinazolines | Tubulin | Inhibition of polymerization (colchicine site) | 6-bromo analog showed significant cytotoxicity | nih.govacs.org |

| Biarylaminoquinazolines | Tubulin | Inhibition of polymerization (colchicine site) | Maintained anti-tubulin activity | nih.gov |

Modulation of Gene Expression (e.g., collagen type I gene expression)

The expression of genes, such as those encoding for structural proteins like collagen, is a tightly regulated process. While there is currently no direct research linking this compound analogs to the modulation of collagen type I gene expression, understanding the general principles of collagen regulation can inform potential areas of investigation.

Type I collagen is a major structural protein of the extracellular matrix, and its expression is controlled at both the transcriptional and post-transcriptional levels. nih.govnih.gov The stability of collagen mRNA is a key regulatory point. mdpi.com Various signaling pathways, including those involving transforming growth factor-beta (TGF-β) and interferons, can influence collagen gene expression. semanticscholar.org Given that quinazoline derivatives can act as kinase inhibitors and modulate various signaling pathways, it is plausible that they could indirectly affect the expression of genes like collagen type I. However, this remains a speculative area requiring further research.

Utility as Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. Based on the known and inferred biological activities of its analogs, this compound holds potential as a scaffold for the development of chemical probes.

For instance, derivatives that selectively inhibit tubulin polymerization could be used to study the dynamics of the cytoskeleton and the cellular consequences of mitotic arrest. Similarly, if analogs are developed that specifically target the Raf/MEK/ERK pathway, they could serve as valuable tools to dissect the roles of this pathway in different cellular contexts. The utility of such a probe would depend on its potency, selectivity, and well-characterized mechanism of action.

Computational and Theoretical Chemistry Studies of 7 Bromo 6 Chloroquinazolin 2 Amine

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential drug candidates by predicting the binding affinity and interaction patterns between a ligand and a target protein's active site.

For 7-Bromo-6-chloroquinazolin-2-amine, molecular docking simulations would be instrumental in identifying its potential biological targets. The process would involve preparing the 3D structure of the compound and docking it against a library of known protein structures, particularly those implicated in diseases such as cancer, where quinazoline (B50416) derivatives have shown activity. The results would be evaluated based on scoring functions that estimate the binding energy. Lower binding energies typically suggest a more stable and favorable interaction.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Epidermal Growth Factor Receptor (EGFR) | Data not available in public domain | Data not available in public domain |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Data not available in public domain | Data not available in public domain |

| c-Met Kinase | Data not available in public domain | Data not available in public domain |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, untested compounds based on the properties of known molecules.

To develop a QSAR model for a series of quinazoline derivatives including this compound, a dataset of compounds with experimentally determined biological activities would be required. Various molecular descriptors (e.g., physicochemical, topological, and electronic) would be calculated for each compound. Statistical methods would then be used to build a regression or classification model that correlates these descriptors with the observed activity. Such a model could then be used to predict the activity of this compound and guide the design of more potent analogs.

Table 2: Key Molecular Descriptors for this compound in a QSAR Study

| Descriptor | Value |

| Molecular Weight | 274.52 g/mol |

| LogP | Data not available in public domain |

| Topological Polar Surface Area (TPSA) | Data not available in public domain |

| Number of Hydrogen Bond Donors | Data not available in public domain |

| Number of Hydrogen Bond Acceptors | Data not available in public domain |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed insights into the conformational flexibility of a ligand, the stability of a ligand-protein complex, and the dynamics of binding events.

If a promising protein target for this compound were identified through molecular docking, MD simulations would be the next step. These simulations would place the docked complex in a simulated physiological environment (water, ions) and observe its behavior over nanoseconds or even microseconds. The resulting trajectories would be analyzed to assess the stability of the binding pose, identify key and persistent interactions, and understand how the ligand and protein adapt to each other.

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These calculations can provide valuable information about a molecule's reactivity, stability, and spectroscopic properties.

For this compound, methods like Density Functional Theory (DFT) would be employed to calculate various electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and its ability to participate in chemical reactions. The molecular electrostatic potential (MEP) map would also be generated to visualize the electron density distribution and identify regions prone to electrophilic or nucleophilic attack.

Table 3: Calculated Electronic Properties for this compound

| Property | Calculated Value |

| HOMO Energy | Data not available in public domain |

| LUMO Energy | Data not available in public domain |

| HOMO-LUMO Gap | Data not available in public domain |

| Dipole Moment | Data not available in public domain |

In silico Prediction of Novel Biological Targets and Pathway Modulations

Beyond single-target screening, computational approaches can be used to predict novel biological targets and understand how a compound might modulate entire biological pathways. Techniques like reverse docking (or inverse docking) and pharmacophore-based screening are employed for this purpose.

Future Directions and Academic Research Outlook for 7 Bromo 6 Chloroquinazolin 2 Amine

Development of Advanced Synthetic Methodologies

The synthesis of polysubstituted quinazolines, including 7-Bromo-6-chloroquinazolin-2-amine, is an area ripe for innovation. While classical methods exist, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes.

Modern synthetic strategies are moving towards transition-metal-free reactions, which offer advantages in terms of cost-effectiveness and reduced toxicity. nih.gov Methodologies such as those catalyzed by iodine or employing reagents like o-iodoxybenzoic acid (IBX) present promising avenues for the construction of the quinazoline (B50416) core. nih.gov Additionally, catalyst-free approaches, leveraging microwave irradiation or green solvents, are gaining traction for their environmental benefits and potential for rapid synthesis. organic-chemistry.org

A significant focus will be on methods that allow for the late-stage functionalization of the quinazoline scaffold. This would enable the rapid generation of a library of derivatives based on the this compound core, facilitating structure-activity relationship (SAR) studies.

In-depth Mechanistic Characterization of Biological Activities in vitro

The quinazoline nucleus is a well-established pharmacophore, with many derivatives exhibiting potent anticancer activity. nih.govnih.gov A primary future direction for this compound will be the thorough in vitro evaluation of its biological effects, particularly in the context of oncology.

Initial studies would involve screening the compound against a panel of human cancer cell lines to identify any cytotoxic or antiproliferative effects. nih.govrsc.org Should the compound show activity, subsequent mechanistic studies would be crucial. These could include:

Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at specific phases (e.g., G2/M), a common mechanism for many anticancer agents. mdpi.com

Apoptosis Assays: To investigate whether the compound induces programmed cell death, a desirable trait for cancer therapeutics. mdpi.com

Kinase Inhibition Profiling: Given that many quinazoline derivatives are potent kinase inhibitors, particularly of epidermal growth factor receptor (EGFR), it would be critical to assess the inhibitory activity of this compound against a broad panel of kinases. nih.govnih.gov This would help to identify its specific molecular targets.

The presence of halogen atoms (bromine and chlorine) on the benzene (B151609) ring of this compound may influence its binding affinity and selectivity for specific biological targets. nih.gov Detailed in vitro studies will be essential to elucidate these structure-activity relationships.

Exploration of Undiscovered Biological Targets and Fundamental Mechanisms

Beyond the well-trodden path of kinase inhibition, future research should aim to uncover novel biological targets and mechanisms of action for this compound. The broad pharmacological profile of quinazolines suggests that this compound could have activities beyond cancer treatment. nih.govresearchgate.net

Exploratory screening against a wider range of biological targets is warranted. This could include enzymes, receptors, and ion channels implicated in various diseases. For example, quinazoline derivatives have shown promise as anti-inflammatory, antimicrobial, and antiviral agents. researchgate.net

Furthermore, investigating the compound's effect on cellular pathways beyond proliferation and apoptosis could reveal new therapeutic opportunities. For instance, its influence on DNA repair mechanisms, angiogenesis, or metabolic pathways could be explored. genome.jp The unique electronic properties conferred by the bromo and chloro substituents might lead to unexpected interactions with biological macromolecules.

Advanced techniques such as chemical proteomics and thermal shift assays could be employed to identify direct binding partners of the compound within the cell, thereby uncovering previously unknown targets.

Integration with High-Throughput Screening and Chemical Biology Platforms

To fully exploit the potential of this compound, its integration into modern drug discovery platforms is essential. This involves leveraging high-throughput screening (HTS) and chemical biology approaches.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against specific biological targets or cellular phenotypes. nih.govnih.gov By incorporating this compound and its future analogues into HTS campaigns, researchers can efficiently identify new biological activities and potential therapeutic applications. Quantitative HTS (qHTS) can provide detailed dose-response curves for every compound tested, offering a more comprehensive understanding of its potency and efficacy. nih.gov

Chemical Biology Platforms: Chemical biology utilizes small molecules as tools to study and manipulate biological systems. youtube.com this compound could serve as a scaffold for the development of chemical probes. For instance, by attaching a fluorescent tag, it could be converted into a probe to visualize its subcellular localization and interaction with target proteins in living cells. nih.gov Such probes are invaluable for target validation and for studying the dynamics of biological processes in real-time.

The development of a focused library of derivatives around the this compound core would be a valuable resource for chemical genetics screens, helping to dissect complex biological pathways. upenn.edu

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Bromo-6-chloroquinazolin-2-amine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromo-chloro quinazoline intermediates (e.g., 6-bromo-4-chloroquinazoline) react with amines under mild conditions. A typical procedure involves dissolving the intermediate in DMF, adding the amine (e.g., thiophen-2-ylmethanamine), and stirring at room temperature with Hunig’s base. Purification via silica column chromatography with gradient elution (ethyl acetate/hexanes) yields high-purity products (>95%) . Microwave-assisted Suzuki coupling with boronic acids (e.g., benzo[d][1,3]dioxol-5-ylboronic acid) using Pd(PPh₃)₄ as a catalyst at 150°C for 1 hour is effective for introducing aryl groups .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of techniques:

- NMR spectroscopy : Confirm substitution patterns and regiochemistry via and NMR chemical shifts (e.g., δ 4.97 ppm for methylene protons adjacent to thiophene in ) .

- HRMS (ESI) : Validate molecular weight (e.g., m/z 362.0957 for [M+H] in a related quinazoline derivative) .

- LCMS with dual gradients : Assess purity using trifluoroacetic acid-modified mobile phases (e.g., 3-minute and 7-minute gradients) to detect impurities below 5% .

Q. What are the primary applications of this compound in kinase inhibition studies?

- Methodological Answer : The quinazoline scaffold is a known kinase inhibitor template. Researchers should design assays using recombinant kinases (e.g., CDC2-like kinases) and ATP-concentration-dependent protocols. Use fluorescence polarization or radiometric assays to measure IC₅₀ values. Cross-validate results with orthogonal methods (e.g., thermal shift assays) to confirm binding .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing diverse substituents at the 6- and 7-positions of the quinazoline core?

- Methodological Answer :

- Microwave vs. traditional heating : Microwave synthesis (e.g., 150°C for 1 hour) reduces reaction times compared to reflux (e.g., 3 hours in isopropanol) while maintaining yields .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of boronic acids in Suzuki couplings, while LiCl washes minimize residual Pd in organic layers .

- Catalyst screening : Compare Pd(PPh₃)₄ with newer catalysts (e.g., Pd(OAc)₂ with SPhos ligands) to improve coupling efficiency for sterically hindered substrates.

Q. How should researchers resolve contradictory bioactivity data in kinase inhibition assays?

- Methodological Answer :

- Assay standardization : Ensure consistent ATP concentrations (e.g., near physiological levels, ~1 mM) and enzyme sources (e.g., recombinant vs. native kinases) to minimize variability .

- Orthogonal validation : Use surface plasmon resonance (SPR) to measure binding kinetics or cellular assays (e.g., proliferation inhibition in cancer cell lines) to confirm functional activity .

- Data normalization : Include positive controls (e.g., staurosporine) and normalize inhibition percentages to account for plate-to-plate variability .

Q. What computational approaches predict the reactivity of bromo and chloro substituents in further functionalization?

- Methodological Answer :

- DFT calculations : Model transition states for substitution reactions (e.g., SNAr at C6/C7 positions) to predict regioselectivity. Focus on electron-withdrawing effects of Cl/Br on quinazoline’s aromatic ring .

- Molecular docking : Simulate interactions with kinase active sites to prioritize substituents that enhance binding (e.g., halogen bonding with backbone carbonyls) .

Q. How can researchers design analogs to improve metabolic stability without compromising potency?

- Methodological Answer :

- Isosteric replacements : Replace labile groups (e.g., methylene amines) with bioisosteres (e.g., cyclopropyl amines) to reduce CYP450-mediated oxidation .

- Prodrug strategies : Introduce ester or carbamate moieties at the 2-amine position to enhance solubility and delay hydrolysis .

- In vitro microsomal assays : Test stability in liver microsomes (human/rodent) with NADPH cofactors, using LCMS to monitor parent compound degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.